Ethyl 2-fluoro-5-nitrophenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

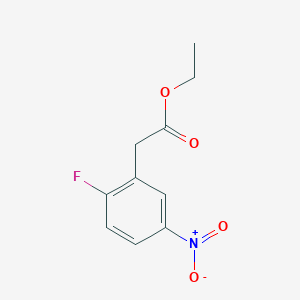

Ethyl 2-fluoro-5-nitrophenylacetate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-nitrophenylacetate typically involves the esterification of 2-fluoro-5-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-nitrophenylacetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 2-amino-5-nitrophenylacetic acid.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Hydrolysis: 2-fluoro-5-nitrophenylacetic acid and ethanol.

Scientific Research Applications

Ethyl 2-fluoro-5-nitrophenylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-nitrophenylacetate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-chloro-5-nitrophenylacetate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 2-bromo-5-nitrophenylacetate: Similar structure but with a bromine atom instead of fluorine.

Ethyl 2-iodo-5-nitrophenylacetate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Ethyl 2-fluoro-5-nitrophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated analogs

Biological Activity

Ethyl 2-fluoro-5-nitrophenylacetate (CAS Number: 195609-18-8) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₆FNO₄

- Molecular Weight : Approximately 199.14 g/mol

- Structure : The compound features a phenylacetic acid backbone modified by a fluorine atom at the 2-position and a nitro group at the 5-position. These modifications contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic processes, leading to antimicrobial effects.

- Cell Membrane Interaction : It may affect membrane permeability, influencing cellular uptake and toxicity.

- Anticancer Activity : Preliminary research indicates that it may target specific pathways involved in tumor growth, potentially inducing apoptosis in cancer cells.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Active against multiple bacterial strains | |

| Anticancer | Potential in targeting tumor growth pathways | |

| Enzyme Interaction | Possible inhibition of key metabolic enzymes |

Antimicrobial Studies

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting essential cellular functions, particularly cell wall synthesis, leading to cell lysis.

Cancer Research

In vitro assays have shown that this compound can inhibit proliferation in various cancer cell lines. Specific studies indicate that it induces apoptosis through modulation of metabolic pathways critical for tumor survival.

Structure-Activity Relationship (SAR) Studies

Investigations into related compounds reveal that modifications to the aryl tail group significantly affect potency and selectivity against biological targets. The presence of fluorine enhances activity compared to other halogenated analogs.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds in terms of biological activity:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | C₁₀H₉F₂NO₄ | Anticancer, anti-inflammatory |

| Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | C₁₀H₉F₂NO₄ | Anticancer, antibacterial |

Properties

Molecular Formula |

C10H10FNO4 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

ethyl 2-(2-fluoro-5-nitrophenyl)acetate |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(12(14)15)3-4-9(7)11/h3-5H,2,6H2,1H3 |

InChI Key |

MAOIBXYYFIYPMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.